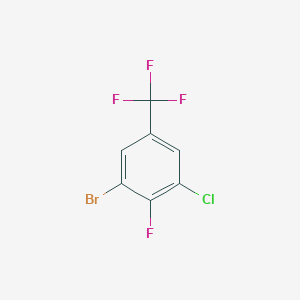

Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-

Description

Properties

IUPAC Name |

1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWIHLWHBGQBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205558 | |

| Record name | Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109919-27-9 | |

| Record name | Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109919-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the electrophilic substitution of a benzene derivative with appropriate halogenating agents under controlled conditions

Industrial Production Methods: Industrial production often employs large-scale halogenation reactions, utilizing catalysts to enhance reaction efficiency and selectivity. The process may involve the use of specialized reactors to control temperature and pressure, ensuring the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.

Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products: The major products of these reactions are often more complex aromatic compounds, which can be further functionalized for various applications .

Scientific Research Applications

Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- is widely used in scientific research due to its versatility:

Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Used in the development of bioactive molecules for studying biological pathways.

Medicine: Contributes to the synthesis of potential therapeutic agents.

Industry: Employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms and a trifluoromethyl group enhances its reactivity, allowing it to interact with different molecular targets. In coupling reactions, for instance, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogen atoms on the benzene ring .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-

- CAS Number : 109919-27-9

- Molecular Formula : C₇H₂BrClF₄

- Molecular Weight : ~277.44 g/mol

Structural Features :

This compound features a benzene ring substituted with bromine (position 1), chlorine (position 3), fluorine (position 2), and a trifluoromethyl group (position 5). The arrangement creates a sterically hindered, electron-deficient aromatic system due to the electron-withdrawing effects of halogens and the trifluoromethyl group.

Applications :

Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatics serve as precursors for cross-coupling reactions or functional group transformations .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related benzene derivatives:

Key Differences in Reactivity and Properties

Electronic Effects :

- The trifluoromethyl (-CF₃) group in the target compound strongly withdraws electrons, reducing aromatic ring reactivity toward electrophilic substitution compared to methyl-substituted analogs (e.g., 599174-69-3) .

- Boronic acid derivatives (e.g., 2096335-05-4) are more reactive in cross-coupling reactions due to the -B(OH)₂ group, unlike the halogens in the target compound, which favor nucleophilic substitution .

Steric Hindrance: The trifluoromethyl group at position 5 in the target compound creates significant steric hindrance, limiting access to adjacent positions for further substitution. This contrasts with 2-Amino-5-bromo-3-fluorophenol, where the -NH₂ and -OH groups enable hydrogen bonding and functionalization .

Biological Activity

Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- is a halogenated aromatic compound characterized by the presence of multiple halogen substituents and a trifluoromethyl group. The unique structure of this compound contributes to its significant biological activity, making it a subject of interest in various fields such as medicinal chemistry, agrochemicals, and materials science.

Chemical Structure and Properties

- Chemical Formula : C7H2BrClF4

- Molecular Weight : 277.44 g/mol

- CAS Number : 109919-27-9

The trifluoromethyl group () enhances the compound's electron-withdrawing properties, which can influence its reactivity and interactions with biological targets.

The biological activity of Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- is primarily attributed to its ability to participate in various chemical reactions. The presence of halogens allows for nucleophilic aromatic substitution and coupling reactions, which can lead to the formation of bioactive compounds.

Key Biological Interactions

- Enzyme Inhibition : Studies indicate that compounds with trifluoromethyl groups can enhance the potency of inhibitors targeting enzymes such as reverse transcriptase and serotonin uptake transporters. For example, the inclusion of a trifluoromethyl group in related compounds has been shown to increase their inhibitory activity significantly .

- Anticancer Activity : Research has demonstrated that halogenated benzenes can exhibit anticancer properties. The compound may act synergistically with other drugs to enhance therapeutic efficacy against cancer cells .

Case Study 1: Anticancer Properties

In a study examining various trifluoromethyl-containing compounds, Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- was found to exhibit moderate cytotoxicity against specific cancer cell lines. The MTT assay indicated that modifications to the aromatic ring significantly influenced the biological activity, with certain substitutions leading to enhanced potency .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of halogenated benzenes with human enzymes involved in drug metabolism. The presence of the trifluoromethyl group was linked to increased binding affinity and selectivity towards target enzymes, suggesting potential applications in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Moderate cytotoxicity; potential enzyme inhibition | Similar structure; varying halogen positions |

| 1-Bromo-3-chloro-2-fluorobenzene | Lower activity compared to target compound | Lacks trifluoromethyl group |

| 1-Bromo-4-chloro-2-fluorobenzene | Antimicrobial properties; less potent than target | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene in laboratory settings?

- Methodology : A common approach involves sequential halogenation of a pre-functionalized benzene ring. For example, bromination of 3-chloro-2-fluoro-5-(trifluoromethyl)benzene can be achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in CCl₄ at 70–80°C . Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to competing side reactions. Adjustments to reaction time and stoichiometry may be required to account for steric hindrance from the trifluoromethyl group.

Q. How can researchers confirm the identity and purity of this compound?

- Methodology : Use a combination of:

- ¹⁹F NMR : To verify fluorine substituent positions and quantify trifluoromethyl integration .

- GC-MS : For purity assessment (>95% by area normalization) and detection of volatile byproducts .

- Elemental Analysis : To validate halogen stoichiometry (Br, Cl, F) against theoretical values .

Q. What role do the substituents (Br, Cl, F, CF₃) play in modulating reactivity?

- Methodology :

- The trifluoromethyl group (-CF₃) is electron-withdrawing, directing electrophilic substitution to the meta position and stabilizing intermediates via inductive effects .

- Halogens (Br, Cl, F) influence regioselectivity: Fluorine’s strong electronegativity enhances ring deactivation, while bromine’s polarizability facilitates nucleophilic displacement in downstream reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed for polysubstituted benzene derivatives?

- Methodology :

- Computational modeling (DFT calculations) predicts preferred bromination sites by analyzing charge distribution and frontier molecular orbitals .

- Directed ortho-metalation : Use directing groups (e.g., -CO₂R) to control bromine placement, followed by deprotection .

Q. How should researchers resolve contradictions in reported purity or spectroscopic data?

- Methodology :

- Cross-validate data using multiple analytical techniques (e.g., HPLC vs. GC-MS for purity ).

- Compare with authenticated reference standards from PubChem or CAS .

- Re-examine synthetic conditions (e.g., trace moisture causing hydrolysis of -CF₃ groups) .

Q. What retrosynthetic strategies are viable for designing analogs of this compound?

- Methodology :

- Retrosynthetic disconnection : Prioritize halogenation steps (Br, Cl) late in the synthesis to avoid interference .

- Protecting group strategy : Temporarily mask -CF₃ during reactive steps (e.g., using silyl ethers) .

Q. What mechanisms underlie the bioactivity of halogenated trifluoromethylbenzene derivatives?

- Methodology :

- Molecular docking studies : Analyze interactions with biological targets (e.g., enzyme active sites) to explain inhibition potency .

- Metabolic stability assays : Assess -CF₃’s resistance to oxidative degradation in liver microsomes .

Q. How can computational tools optimize reaction conditions for scale-up?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.